molecular formula C12H11Cl2NO5S B7766745 [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate CAS No. 85030-58-6

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate

Cat. No.: B7766745
CAS No.: 85030-58-6
M. Wt: 352.2 g/mol
InChI Key: PMZYNKGDGNFNQV-UHFFFAOYSA-N
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Description

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenyl ring and a phenoxy group, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)phenol with an appropriate amine under acidic conditions to form the azanium ion. The resulting compound is then treated with sulfuric acid to yield the hydrogen sulfate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction can produce dechlorinated derivatives. Substitution reactions typically result in the formation of new phenoxy or amino-substituted compounds .

Scientific Research Applications

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately leading to cell death. This mechanism is particularly effective against bacteria and fungi, making it a valuable compound in antimicrobial research .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as an antibacterial and antifungal agent.

    2-Chloromethyl-2-phenylpropane: Used in organic synthesis as a building block for more complex molecules.

    Ethanol, 2-(4-chlorophenoxy)-: Utilized in the synthesis of various organic compounds .

Uniqueness

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate stands out due to its dual chloro-substituted phenyl and phenoxy groups, which confer unique chemical properties and reactivity. This makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

85030-58-6

Molecular Formula

C12H11Cl2NO5S

Molecular Weight

352.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)aniline;sulfuric acid

InChI

InChI=1S/C12H9Cl2NO.H2O4S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;1-5(2,3)4/h1-7H,15H2;(H2,1,2,3,4)

InChI Key

PMZYNKGDGNFNQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.OS(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.OS(=O)(=O)O

Origin of Product

United States

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